8-Amino-3,4-dihydro-1H-naphthalen-2-one
Overview
Description
8-Amino-3,4-dihydro-1H-naphthalen-2-one is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related naphthalene derivatives, which can offer insights into the chemical behavior and properties of similar compounds. The first paper discusses 8-amino-2-naphthalenesulfonic acid monohydrate, a zwitterionic hydrate of 1,7-Cleve’s acid, which features a sulfonate–aminium group zwitterion and is involved in hydrogen-bonding interactions forming a two-dimensional sheet structure . The second paper describes the synthesis of 1,8-naphthalimides through a palladium-catalyzed aminocarbonylation of 1,8-diiodo-naphthalene, which can yield dicarboxamides and N-substituted imides depending on the amine to substrate ratio .
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex and is dependent on the specific substituents and the desired product. The second paper provides a method for synthesizing 1,8-naphthalimides using palladium-catalyzed aminocarbonylation, which is a highly chemoselective reaction. This method demonstrates the versatility of the reaction, as it can tolerate ester functionalities and allows for the introduction of stereogenic centers in the N-substituent .
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is characterized by the presence of a naphthalene core, which can be functionalized with various groups. In the case of the 8-amino-2-naphthalenesulfonic acid monohydrate discussed in the first paper, the structure is stabilized by intermolecular hydrogen-bonding interactions, which contribute to the formation of a two-dimensional sheet structure. This indicates that similar compounds like 8-Amino-3,4-dihydro-1H-naphthalen-2-one may also form stable structures through hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions involving naphthalene derivatives can be influenced by the functional groups attached to the naphthalene core. The aminocarbonylation reaction described in the second paper is an example of how naphthalene derivatives can be synthesized through selective reactions. The ability to form dicarboxamides and N-substituted imides from 1,8-diiodo-naphthalene suggests that 8-Amino-3,4-dihydro-1H-naphthalen-2-one could also participate in similar reactions, potentially leading to a variety of products .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 8-Amino-3,4-dihydro-1H-naphthalen-2-one are not directly discussed in the provided papers, the properties of related compounds can be inferred. The presence of amino groups typically contributes to increased solubility in water and the ability to form hydrogen bonds, which can affect the compound's melting point, boiling point, and overall stability. The zwitterionic nature of the compound discussed in the first paper also suggests that 8-Amino-3,4-dihydro-1H-naphthalen-2-one may have unique solubility characteristics due to the presence of both positive and negative charges within the same molecule .
Scientific Research Applications
Synthetic Applications
- The compound has been used in the synthesis of spiroheterocyclic compounds, showing potential for diverse chemical reactions and production of various derivatives (Meng et al., 2017).
- It serves as a precursor for the synthesis of amine and amide derivatives, which have applications in stabilizing mast cells and acting as anti-inflammatory agents (Barlow & Walsh, 2008).
Chemical Sensing and Imaging
- It has been used to create HDDP Azomethine Dye, acting as a fluorescent chemosensor for the selective and sensitive detection of Al3+ ions (Asiri et al., 2018).
- Derivatives of the compound have been synthesized for bio-imaging studies and as intermediates for the preparation of new fluorescent bioactive compounds, demonstrating positive solvatochromism (Nicolescu et al., 2020).
Material Science and Catalysis
- Its derivatives have been used in palladium-catalyzed aminocarbonylation, showing potential in material science and as catalysts in various chemical reactions (Takács et al., 2008).
- The compound has applications in the synthesis of Schiff base ligands, which are known for their structural features, spectral, magnetic properties, and biological significance (Al-Nama & AL Nidaa, 2019).
properties
IUPAC Name |
8-amino-3,4-dihydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHCRNPKJNUQDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630171 | |
Record name | 8-Amino-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-3,4-dihydro-1H-naphthalen-2-one | |
CAS RN |
624729-74-4 | |
Record name | 8-Amino-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fulcrum Ketone A6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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